N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S2/c18-15-7-4-13(10-16(15)21-8-1-9-26(21,23)24)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,1,8-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXRYDOCFKEABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity
- Chloro vs. Bromo Groups : The target compound’s 4-Cl-phenyl group may offer a balance between lipophilicity and electronic effects compared to brominated analogs (e.g., , Compound 26). Chlorine’s smaller size could enhance target binding precision .
- Fluorine in Thioether: The 4-fluorophenyl thioether in the target compound likely improves metabolic stability over non-fluorinated thioethers (e.g., , Compound 27) due to reduced oxidative metabolism .
Heterocyclic Modifications
- Isothiazolidin Dioxide vs. However, this may reduce membrane permeability .
- Comparison with Thiazol Derivatives: Thiazol-containing analogs () exhibit antimicrobial activity, but the target’s isothiazolidin dioxide could offer a novel mechanism of action or resistance profile .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|
| Thioether formation | 4-fluorothiophenol, K₂CO₃ | DMF | 80°C | 65–75 |
| Amidation | Acetyl chloride, Et₃N | DCM | 0°C → RT | 70–80 |
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation employs:
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for aromatic/amide protons .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Elemental analysis : Validate stoichiometry (C, H, N, S) .
Basic: What methodologies are used to screen its biological activity?
Answer:
- In vitro assays :
- Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) for targets like kinases or proteases .
- Antimicrobial testing : MIC assays against Gram-positive/negative strains .
- Computational screening : Molecular docking (AutoDock Vina) predicts binding affinities to receptors (e.g., COX-2) .
- ADMET profiling : SwissADME predicts bioavailability and toxicity .
Advanced: How can structure-activity relationships (SAR) be systematically investigated?
Answer:
SAR studies involve:
- Functional group substitution : Replace Cl/F with electron-withdrawing/donating groups to assess potency .
- Bioisosteric replacements : Swap the isothiazolidine ring with tetrahydrothiophene derivatives to modulate solubility .
- 3D-QSAR models : CoMFA/CoMSIA correlates steric/electronic features with activity .
Q. Table 2: Analog Comparison
| Analog | Substituent | Bioactivity (IC₅₀, nM) |
|---|---|---|
| A | 4-Cl | 12.3 ± 1.2 |
| B | 4-F | 8.7 ± 0.9 |
Advanced: How should researchers resolve contradictions in bioactivity data?
Answer:
- Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and SPR .
- Purity verification : Re-test compounds after HPLC purification to exclude impurities .
- Dose-response curves : Use Hill slopes to identify non-specific binding .
Advanced: What computational tools predict degradation pathways under physiological conditions?
Answer:
- DFT calculations : Gaussian09 models hydrolysis of the acetamide group at pH 7.4 .
- LC-MS/MS : Identifies degradation products (e.g., sulfonic acid derivatives) after accelerated stability testing .
Analytical Challenge: How are overlapping NMR signals resolved for aromatic protons?
Answer:
- 2D NMR : NOESY correlates spatial proximity of protons; COSY identifies coupling networks .
- Solvent optimization : Use deuterated DMSO-d₆ to sharpen peaks for para-substituted aromatics .
Advanced: What strategies mitigate low yields in scale-up synthesis?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, residence time) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
